Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
CAS No.:
Cat. No.: VC16217558
Molecular Formula: C16H22ClNO4
Molecular Weight: 327.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22ClNO4 |
|---|---|
| Molecular Weight | 327.80 g/mol |
| IUPAC Name | chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
| Standard InChI | InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
| Standard InChI Key | HUDHPTXHLWWNJV-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Introduction
Structural Characteristics
Molecular Formula and Weight
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate possesses the molecular formula C₁₆H₂₂ClNO₄, with a calculated molecular weight of 327.80 g/mol. The compound’s structure combines a Boc-protected amino acid backbone with a phenyl group at the fourth carbon and a chloromethyl ester at the terminal position. This configuration enhances its stability during synthetic reactions while allowing selective deprotection for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClNO₄ |
| Molecular Weight | 327.80 g/mol |
| IUPAC Name | Chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
| CAS Number | Not publicly disclosed |
Stereochemical Configuration
The compound’s (2R) stereochemical designation indicates that the amino group at the second carbon resides in the R configuration, a critical feature for its biological interactions. The phenyl group at the fourth carbon contributes to hydrophobic interactions in molecular docking studies, while the chloromethyl ester enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.
Synthetic Pathways
Protection of the Amino Group
Synthesis begins with the protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O), a standard method for introducing Boc protection in peptide chemistry . This step prevents unwanted side reactions during subsequent synthetic steps, such as acylation or esterification. The reaction typically proceeds under mild basic conditions (e.g., in the presence of triethylamine) at room temperature, yielding the Boc-protected intermediate with high enantiomeric purity.
Chloromethylation Reaction
The protected intermediate undergoes chloromethylation to introduce the chloromethyl ester group. This step often employs chloromethyl chloroformate or phosgene derivatives in anhydrous dichloromethane or tetrahydrofuran. The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of the carboxylate on the chloromethylating agent, followed by chloride displacement to form the ester. Careful temperature control (-10°C to 0°C) is essential to minimize side reactions such as over-alkylation.
Reaction Mechanism Overview
The synthesis leverages two key organic reactions:
-
Nucleophilic Substitution: Chloromethylation proceeds via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile, displacing chloride from the chloromethylating agent.
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Acylation: The Boc group is introduced through acylation, where the amino group attacks the electrophilic carbonyl carbon of Boc₂O .
Pharmacological Significance
Antimicrobial Activity
Derivatives of chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Boc group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Antiproliferative Effects
In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma), by activating caspase-3 and caspase-9 pathways. The chloromethyl ester moiety may alkylate DNA or proteins, leading to cytotoxic effects, while the phenyl group promotes interaction with hydrophobic pockets in oncogenic targets.
Molecular Docking Studies
Computational docking simulations reveal high binding affinity (-9.2 kcal/mol) for the compound toward the ATP-binding site of epidermal growth factor receptor (EGFR), a key target in cancer therapy. The Boc group forms hydrogen bonds with Thr790 and Met793, while the phenyl group engages in π-π stacking with Phe723. These interactions suggest potential as a lead compound for tyrosine kinase inhibitors.
| Hazard Parameter | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2 |
| Respiratory Sensitization | Category 1B |
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